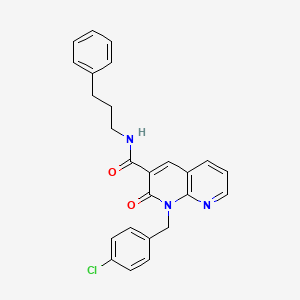
1-(4-chlorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It has a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are a chlorobenzyl group and a phenylpropyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine core and the attachment of the chlorobenzyl and phenylpropyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The naphthyridine core, for example, might undergo reactions typical of other nitrogen-containing heterocycles. The chlorobenzyl and phenylpropyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be determined experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has demonstrated the synthesis of naphthyridine derivatives, exploring their antibacterial activity. These compounds, including variations with amino- and/or hydroxy-substituted cyclic amino groups, have shown promise in vitro and in vivo antibacterial screenings. Some derivatives were found to be more active than existing antibacterial agents, suggesting their potential for further biological studies and applications in combating bacterial infections (Egawa et al., 1984).
Anti-inflammatory and Anticancer Potential
A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-cancer and anti-inflammatory properties. Notably, certain derivatives showed significant inhibition of pro-inflammatory cytokines and chemokines in vitro, and demonstrated potent in vivo anti-inflammatory activity. Additionally, these compounds exhibited cytotoxicity against various cancer cell lines, indicating a dual therapeutic potential (Madaan et al., 2013).
Novel Heterocyclic Systems
In the realm of organic chemistry, novel annulated products derived from aminonaphthyridinones have been reported, showcasing the versatility of naphthyridine derivatives in synthesizing new heterocyclic systems. These findings open avenues for further chemical investigations and the development of compounds with potential pharmaceutical applications (Deady & Devine, 2006).
Synthetic Methodologies
Innovative synthetic methodologies for naphthyridine derivatives have been developed, enabling the efficient creation of compounds with diverse biological activities. For example, a one-pot, four-component reaction has been described for synthesizing highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives. This approach highlights the ongoing advancements in synthetic organic chemistry aimed at facilitating the exploration of naphthyridine's therapeutic potential (Shaabani et al., 2009).
Material Science Applications
The introduction of bulky ether pendent groups into polyamides and polyimides derived from 1-aryloxy-2,4-diaminobenzenes, including those related to naphthyridine structures, has shown to significantly improve the solubility and thermal properties of these polymers. This research contributes to the development of new materials with potential applications in various industries, ranging from electronics to coatings (Spiliopoulos & Mikroyannidis, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-21-12-10-19(11-13-21)17-29-23-20(9-5-14-27-23)16-22(25(29)31)24(30)28-15-4-8-18-6-2-1-3-7-18/h1-3,5-7,9-14,16H,4,8,15,17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIBHIDNTGWYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

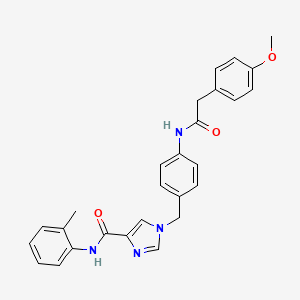
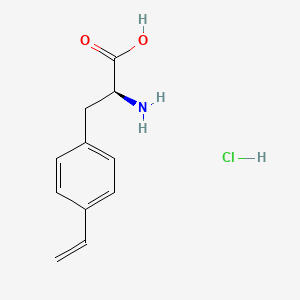

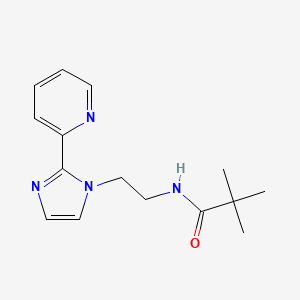

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
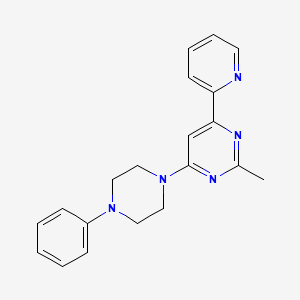



![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)
![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2535365.png)